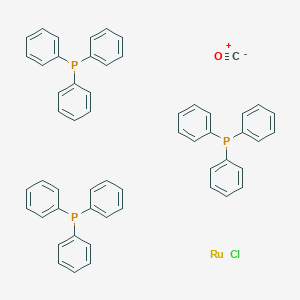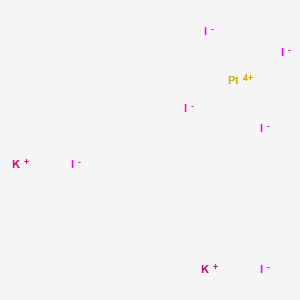![molecular formula C30H26N2O2 B098907 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE CAS No. 15830-97-4](/img/structure/B98907.png)
1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE: is a synthetic organic compound with the molecular formula C30H26N2O2 and a molecular weight of 446.5396 g/mol This compound is part of the anthracenedione family, characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE typically involves the reaction of 9,10-anthraquinone with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and purification techniques ensures that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the anthracene core.
Reduction: Reduction reactions can also occur, particularly at the ketone groups.
Substitution: The phenylethylamino groups can participate in substitution reactions, often involving electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: The compound has shown potential in biological and medical research, particularly in the study of cell cycle progression and cancer treatment. It has been observed to alter cell cycle kinetics and induce cell cycle arrest in certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Wirkmechanismus
The mechanism of action of 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE involves its interaction with cellular components, leading to alterations in cell cycle progression. The compound has been shown to block cell cycle progression at the G2-M phases, which can result in cell cycle arrest and apoptosis in certain cancer cells . The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and cell division.
Vergleich Mit ähnlichen Verbindungen
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-: This compound has similar structural features but with methyl groups on the phenyl rings.
1,4-Diamino-9,10-anthracenedione: This compound has amino groups instead of phenylethylamino groups.
Uniqueness: The presence of phenylethylamino groups in 1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules. These features make it distinct from other anthracenedione derivatives and suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
15830-97-4 |
|---|---|
Molekularformel |
C30H26N2O2 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1,4-bis(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c33-29-23-13-7-8-14-24(23)30(34)28-26(32-20-18-22-11-5-2-6-12-22)16-15-25(27(28)29)31-19-17-21-9-3-1-4-10-21/h1-16,31-32H,17-20H2 |
InChI-Schlüssel |
AOJCELGWFFJVFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC2=C3C(=C(C=C2)NCCC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Key on ui other cas no. |
15830-97-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)













